REACTION_CXSMILES
|
C1(C)C=CC=CC=1.O1CCCC1.[CH2:13]([NH:16][C:17](=O)[CH2:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]([CH3:29])([CH3:28])[CH3:27])=[CH:22][CH:21]=1)[CH2:14][CH3:15].CSC.B>CO>[C:26]([C:23]1[CH:22]=[CH:21][C:20]([O:19][CH2:18][CH2:17][NH:16][CH2:13][CH2:14][CH3:15])=[CH:25][CH:24]=1)([CH3:29])([CH3:27])[CH3:28] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC(COC1=CC=C(C=C1)C(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)NC(COC1=CC=C(C=C1)C(C)(C)C)=O
|
Name
|
|
Quantity
|
42.8 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours at which time completion of the reaction
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
by bubbling hydrogen chloride gas through it
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by stripping
|
Type
|
DISSOLUTION
|
Details
|
the resulting oil was redissolved in methanol
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride and basified with sodium hydroxide
|
Type
|
WASH
|
Details
|
The methylene chloride solution was then washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)OCCNCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |